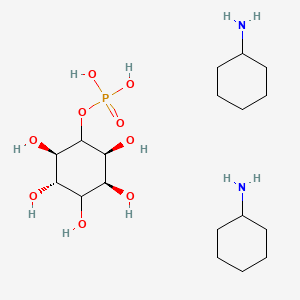
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is a chemical compound with the empirical formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a critical role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt typically involves the phosphorylation of myo-inositol. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction mixture is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form inositol polyphosphates.
Reduction: Reduction reactions can convert it back to myo-inositol.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Inositol polyphosphates.
Reduction: Myo-inositol.
Substitution: Various inositol derivatives depending on the substituent introduced.
Scientific Research Applications
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates.
Biology: Plays a role in signal transduction pathways, particularly in the regulation of intracellular calcium levels.
Medicine: Investigated for its potential therapeutic effects in diseases related to cellular signaling dysregulation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The compound exerts its effects by participating in the inositol phosphate signaling pathway. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation.
Comparison with Similar Compounds
Similar Compounds
- D-Myo-inositol 1-monophosphate dipotassium salt
- D-Myo-inositol 1,4,5-tris-phosphate trisodium salt
- D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt
Uniqueness
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This specific structure allows it to interact with particular receptors and enzymes, making it a valuable tool in studying cellular signaling pathways.
Properties
CAS No. |
16006-20-5 |
|---|---|
Molecular Formula |
C18H39N2O9P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
cyclohexanamine;[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..1/s1 |
InChI Key |
IMIHZMWNWGIJKQ-ZENXODIYSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















